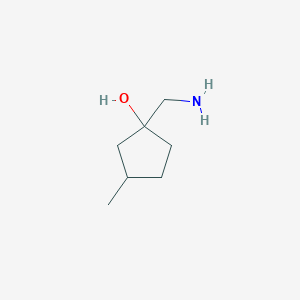
1-(Aminometil)-3-metilciclopentano-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Aminomethyl)-3-methylcyclopentan-1-ol is an organic compound featuring a cyclopentane ring substituted with an aminomethyl group and a hydroxyl group
Aplicaciones Científicas De Investigación
1-(Aminomethyl)-3-methylcyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with similar structures, such as gabapentin, primarily target voltage-gated calcium channels .
Mode of Action
Gabapentin, a structurally similar compound, acts by decreasing the activity of a subset of calcium channels . This suggests that 1-(Aminomethyl)-3-methylcyclopentan-1-ol might interact with its targets in a similar manner, leading to changes in cellular activity.
Result of Action
Based on the effects of structurally similar compounds, it might influence neuronal activity and potentially have analgesic or anticonvulsant effects .
Action Environment
Factors such as ph, temperature, and the presence of other compounds could potentially influence its action .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-3-methylcyclopentan-1-ol typically involves the reaction of 3-methylcyclopentanone with formaldehyde and ammonia. This process, known as the Mannich reaction, results in the formation of the aminomethyl group on the cyclopentane ring. The reaction conditions generally include:
Temperature: Moderate temperatures (around 50-70°C)
Catalysts: Acidic catalysts like hydrochloric acid
Solvents: Aqueous or alcoholic solvents
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to achieve high purity and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Aminomethyl)-3-methylcyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Aqueous or organic solvents like ethanol or dichloromethane
Major Products:
Oxidation: Formation of 3-methylcyclopentanone
Reduction: Formation of various aminomethyl derivatives
Comparación Con Compuestos Similares
Gabapentin: A compound with a similar aminomethyl group, used as an anticonvulsant and analgesic.
Pregabalin: Another related compound with therapeutic applications in neuropathic pain and epilepsy.
Uniqueness: 1-(Aminomethyl)-3-methylcyclopentan-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its cyclopentane ring and functional groups make it a versatile compound for various applications.
Conclusion
1-(Aminomethyl)-3-methylcyclopentan-1-ol is a compound of significant interest in multiple scientific fields
Propiedades
IUPAC Name |
1-(aminomethyl)-3-methylcyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6-2-3-7(9,4-6)5-8/h6,9H,2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZFWAGSNKKEGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)(CN)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














